molecular formula C22H27N3O3 B279243 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

カタログ番号 B279243
分子量: 381.5 g/mol
InChIキー: PGPKOHGYXUYHDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of B-cells. This ultimately leads to the death of malignant B-cells.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote inflammation and tumor growth.

実験室実験の利点と制限

One advantage of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, suggesting that it may be an effective therapy for these diseases. However, one limitation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several potential future directions for research on 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the development of combination therapies that include 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide and other targeted agents, such as inhibitors of the PI3K/AKT/mTOR pathway. Another area of interest is the evaluation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in other types of B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in humans, particularly in the context of combination therapies.

合成法

The synthesis of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process typically involves the use of various reagents and catalysts, as well as purification steps to remove impurities and ensure the purity of the final product.

科学的研究の応用

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have a favorable safety profile in preclinical studies.

特性

製品名

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

分子式

C22H27N3O3

分子量

381.5 g/mol

IUPAC名

2-methyl-N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-17-7-2-3-8-18(17)22(27)24-20-10-5-4-9-19(20)21(26)23-11-6-12-25-13-15-28-16-14-25/h2-5,7-10H,6,11-16H2,1H3,(H,23,26)(H,24,27)

InChIキー

PGPKOHGYXUYHDQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

正規SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。